2-Amino-5-bromo-4-fluorobenzonitrile
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Overview
Description
2-Amino-5-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Mode of Action
2-Amino-5-bromo-4-fluorobenzonitrile interacts with its targets through a series of chemical reactions. The bromide substituent is amenable to Pd-catalysed coupling reactions, while the fluoride favours nucleophilic aromatic substitution . This allows this compound to selectively interact with its targets.
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and can undergo Pd-catalyzed C-C coupling reactions . The compound’s bromo-substituent can participate in selective substitution reactions, while the fluoride group serves as an ideal leaving group for nucleophilic aromatic substitution . These interactions facilitate the synthesis of complex molecules and contribute to the compound’s utility in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique chemical structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions can result in the inhibition or activation of target enzymes, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage for achieving the desired therapeutic outcomes while minimizing any potential side effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique chemical structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of complex molecules . These metabolic interactions can influence the compound’s activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and safety in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluorobenzonitrile typically involves the halogenation of aniline derivatives followed by nitrile formation. One common method includes the bromination of 4-fluoroaniline to obtain 2-amino-5-bromo-4-fluoroaniline, which is then converted to the nitrile compound through a Sandmeyer reaction or other cyanation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and cyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling: The bromo substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Palladium-Catalyzed Coupling: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while palladium-catalyzed coupling can produce biaryl compounds .
Scientific Research Applications
2-Amino-5-bromo-4-fluorobenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 2-Amino-4-bromo-5-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
2-Amino-5-bromo-4-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, bromo, and fluoro groups allows for versatile synthetic applications and interactions with various molecular targets .
Properties
IUPAC Name |
2-amino-5-bromo-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJATVCKBWOESRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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